tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate
Description
Historical Context of Trifluoromethylated Pyridine Carbamates
The incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds represents a pivotal advancement in organofluorine chemistry. Trifluoromethylpyridines (TFMPs) first gained industrial prominence in the 1980s with the commercialization of fluazifop-butyl, a herbicide leveraging the unique physicochemical properties of the CF₃ group. Early synthetic methods for TFMP derivatives, such as vapor-phase chlorination/fluorination of picolines, laid the groundwork for scalable production. The development of carbamate-protected TFMP derivatives emerged from the need to stabilize reactive amine functionalities in pharmaceutical intermediates. For instance, the tert-butoxycarbonyl (Boc) group, introduced in the late 20th century, became a cornerstone for protecting amines during multi-step syntheses. The compound tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate exemplifies this synergy, combining TFMP’s metabolic stability with carbamate-based protection strategies.
Evolutionary Significance in Chemical Research
The evolutionary trajectory of TFMP carbamates is rooted in their dual role as bioactive agents and synthetic intermediates. The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism. This is exemplified by the compound’s utility in medicinal chemistry, where its pyridine core facilitates π-stacking interactions with biological targets, while the Boc group ensures amine stability during synthetic manipulations. Comparative studies between TFMP derivatives and their non-fluorinated analogs reveal up to 10-fold increases in bioactivity, underscoring the CF₃ group’s impact.
Table 1: Key Advances in Trifluoromethylpyridine Carbamate Synthesis
Conceptual Framework for N-Protected Trifluoromethylpyridine Derivatives
N-protected TFMP derivatives are designed to balance reactivity and stability. The Boc group in this compound serves two critical functions:
- Steric Shielding : The bulky tert-butyl moiety prevents nucleophilic attack on the carbamate nitrogen.
- Acid-Labile Protection : The Boc group can be selectively removed under mild acidic conditions (e.g., HCl in dioxane), enabling subsequent functionalization.
The electron-deficient pyridine ring, exacerbated by the CF₃ group at the 6-position, further stabilizes the carbamate via resonance effects. This conceptual framework has been validated in syntheses of kinase inhibitors and antimicrobial agents, where the compound acts as a key intermediate.
Theoretical Foundations of Carbamate Chemistry
Carbamates, formally derived from carbamic acid, exhibit unique reactivity patterns governed by their electronic and steric environments. The Boc-protected carbamate in this compound undergoes hydrolysis via two primary pathways:
- Base-Mediated Cleavage : Nucleophilic attack by hydroxide ions at the carbonyl carbon, yielding tert-butyl alcohol and a transient carbamic acid that decarboxylates to release CO₂ and the parent amine.
- Acid-Mediated Cleavage : Protonation of the carbonyl oxygen followed by tert-butyl cation elimination, regenerating the free amine.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₁F₃N₂O₄ |
| Molecular Weight | 362.34 g/mol |
| Key Functional Groups | Boc-protected carbamate, 6-CF₃-pyridine |
| Stability | Stable under inert conditions; hygroscopic |
The trifluoromethyl group’s electronegativity (−I effect) polarizes the pyridine ring, reducing electron density at the 2- and 4-positions and directing electrophilic substitutions to the 3-position. This electronic modulation is critical for regioselective modifications, as demonstrated in recent hydrosilylation-CF₃ coupling methodologies.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-9-7-8-10(20-11)16(17,18)19/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXFCSKHBWYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=N1)C(F)(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate, with the CAS number 2140326-19-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a trifluoromethyl group and a pyridine moiety. Its molecular formula is with a molecular weight of 362.35 g/mol. The presence of the trifluoromethyl group is significant as it has been shown to enhance biological activity in various compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially affecting pathways involved in inflammation and cellular signaling.
- Modulation of Receptor Activity : It may interact with specific receptors, influencing cellular responses such as motility and inflammatory processes.
- Antioxidant Properties : The compound could exhibit protective effects against oxidative stress, which is crucial in neurodegenerative diseases.
Antiviral Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antiviral properties. For example, studies on similar compounds have shown increased potency against viral replication mechanisms, suggesting that this compound may also possess antiviral activity.
Neuroprotective Effects
In vitro studies have suggested that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides. This indicates a potential role for this compound in neuroprotection, particularly in models of Alzheimer's disease.
Study on Antioxidant Activity
A study investigating the antioxidant properties of related carbamate derivatives found that these compounds significantly reduced malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress, indicating their potential protective effects against cellular damage .
Inhibition of Amyloid Aggregation
Another study demonstrated that similar compounds could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The results showed a reduction in fibril formation and improved cell viability in treated cultures .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 2140326-19-6 |
| Molecular Formula | C16H21F3N2O4 |
| Molecular Weight | 362.35 g/mol |
| Purity | >95% |
| Potential Activities | Antiviral, Neuroprotective |
Scientific Research Applications
Medicinal Chemistry
The compound's structure, featuring a trifluoromethyl group, enhances its pharmacological properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. Several studies have highlighted its role in the development of new pharmaceutical agents, particularly those targeting neurological disorders and cancer therapies.
Case Study : A study published in MDPI discusses the incorporation of trifluoromethyl groups in drug design, noting that such modifications can significantly enhance binding affinity and selectivity for biological targets . This underscores the potential of tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate as a scaffold for drug development.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, including coupling reactions and as a protecting group for amines, makes it valuable in synthetic pathways.
Data Table: Synthetic Applications
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its stability and reactivity allow it to be integrated into more complex molecules required for drug formulation.
Example : In a recent study on fluorinated benzamide derivatives, it was noted that compounds like this compound could be pivotal in enhancing the efficacy of drug candidates through strategic modifications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The -CF₃ group in the target compound offers greater electron-withdrawing capacity than -OCH₃ or -F, lowering pKa and enhancing stability under acidic conditions. The -CN group in the cyano analog (CAS: 149396-90-7) provides even stronger electron withdrawal but alters regioselectivity due to the pyridine-3-yl position .
Physicochemical and Reactivity Comparisons
| Property | Target Compound | tert-Butyl (6-methoxypyridin-2-yl)carbamate | tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate |
|---|---|---|---|---|
| Density (g/cm³) | 1.235±0.06 | Not reported | Not reported | Not reported |
| Boiling Point (°C) | 376.5±52.0 | Not reported | Not reported | Not reported |
| pKa | -2.71±0.10 | Likely higher (due to -OCH₃) | Moderate acidity (-F effect) | Likely lower (stronger -CN withdrawal) |
| Reactivity | High stability under acidic conditions | Less stable due to -OCH₃ | Moderate stability | High reactivity in nucleophilic substitutions due to -CN |
Key Findings :
- The target compound’s low pKa (-2.71) makes it uniquely suited for reactions requiring deprotonation-resistant intermediates, unlike the methoxy analog, which may decompose under strong acids .
- The cyano analog (CAS: 149396-90-7) is expected to exhibit higher reactivity in cross-coupling reactions due to the -CN group’s affinity for transition-metal catalysts .
Crystallographic and Conformational Insights
While crystallographic data for the target compound is unavailable, related carbamates like tert-ButylN-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate () reveal bond angles and torsion angles critical for molecular packing. For example:
Q & A
Q. What comparative studies elucidate its reactivity versus non-fluorinated analogs?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order rates for nucleophilic substitution (e.g., with piperidine) show 3x slower reactivity due to CF steric hindrance.
- Electrochemical Analysis : Cyclic voltammetry reveals a 200 mV anodic shift in oxidation potentials, indicating higher stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
